

# An In-depth Technical Guide to Methyl Indoline-7-carboxylate

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## Compound of Interest

Compound Name: *Methyl indoline-7-carboxylate*

Cat. No.: *B040806*

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For Researchers, Scientists, and Drug Development Professionals

## Authored by: [Your Name/Gemini], Senior Application Scientist

**Abstract:** This technical guide provides a comprehensive overview of **methyl indoline-7-carboxylate**, a key heterocyclic building block in synthetic organic chemistry and drug discovery. The document details its chemical identifiers, physical properties, synthesis, and safe handling procedures. Furthermore, it explores the compound's significance and applications in the development of novel therapeutics, supported by established experimental protocols and spectroscopic data analysis.

## Compound Identification and Chemical Properties

**Methyl indoline-7-carboxylate** is a bicyclic heterocyclic compound. The indoline core, a saturated derivative of indole, imparts specific conformational and electronic properties that make it a valuable scaffold in medicinal chemistry.

Table 1: Chemical Identifiers and Properties of **Methyl Indoline-7-carboxylate**

Identifier	Value	Source
CAS Number	112106-91-9	--INVALID-LINK--[1]
Molecular Formula	C <sub>10</sub> H <sub>11</sub> NO <sub>2</sub>	--INVALID-LINK--[1]
Molecular Weight	177.20 g/mol	--INVALID-LINK--[1]
IUPAC Name	methyl 2,3-dihydro-1H-indole-7-carboxylate	--INVALID-LINK--
Synonyms	Indoline-7-carboxylic acid methyl ester, 2,3-Dihydro-1H-indole-7-carboxylic acid methyl ester	--INVALID-LINK--
Canonical SMILES	COC(=O)C1=CC=CC2=C1NC C2	--INVALID-LINK--
Melting Point	69-69.5 °C	--INVALID-LINK--
Appearance	Solid	--INVALID-LINK--

## Synthesis of Methyl Indoline-7-carboxylate

The synthesis of **methyl indoline-7-carboxylate** can be approached as a two-stage process: first, the synthesis of the indoline-7-carboxylic acid core, followed by esterification.

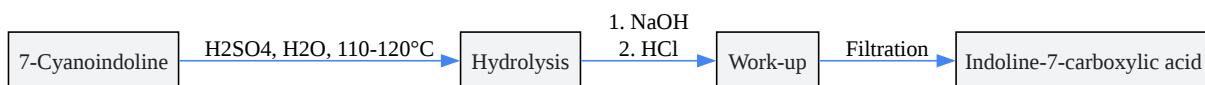
### Synthesis of the Precursor: Indoline-7-carboxylic acid

A common route to indoline-7-carboxylic acid involves the hydrolysis of 7-cyanoindoline. This method provides a reliable pathway to the carboxylic acid precursor.

Experimental Protocol: Hydrolysis of 7-Cyanoindoline[2]

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 7-cyanoindoline (1.0 eq) with a 50% aqueous solution of sulfuric acid.
- Heating: Heat the mixture to 110-120 °C and maintain stirring for approximately 5.5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

- Work-up:
  - Cool the reaction mixture to 5 °C in an ice bath.
  - Carefully adjust the pH to 7-8 with a 24% aqueous solution of sodium hydroxide.
  - Wash the aqueous mixture with ethyl acetate to remove any non-polar impurities.
  - Separate the aqueous layer and adjust the pH to 2.5-3.0 with 6N hydrochloric acid. This will precipitate the product.
- Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield indoline-7-carboxylic acid.



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Caption: Synthesis of Indoline-7-carboxylic acid.

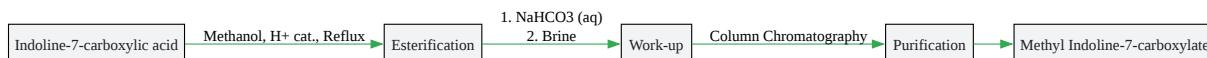
## Esterification to Methyl Indoline-7-carboxylate

The conversion of indoline-7-carboxylic acid to its methyl ester is typically achieved through Fischer-Speier esterification. This acid-catalyzed reaction between the carboxylic acid and an excess of methanol drives the equilibrium towards the ester product.

Experimental Protocol: Fischer-Speier Esterification[3][4][5][6]

- Reaction Setup: In a round-bottom flask, suspend indoline-7-carboxylic acid (1.0 eq) in a large excess of methanol, which also serves as the solvent.
- Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the stirring suspension.
- Heating: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction's progress by TLC until the starting material is consumed.

- Work-up:
  - Cool the reaction mixture to room temperature.
  - Remove the excess methanol under reduced pressure.
  - Dissolve the residue in an appropriate organic solvent like ethyl acetate.
  - Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and then with brine.
- Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude **methyl indoline-7-carboxylate** can then be purified by column chromatography on silica gel or by recrystallization to yield the pure product.



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Caption: Fischer Esterification Workflow.

## Applications in Research and Drug Development

The indole and indoline scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. While specific examples for **methyl indoline-7-carboxylate** are less documented in readily available literature, its structural motifs are present in numerous bioactive molecules. Indole derivatives, for instance, are core components of drugs with anti-inflammatory, anti-cancer, and anti-viral properties[7][8][9][10].

The indoline structure, being a saturated analog of indole, offers different conformational flexibility and electronic properties, which can be exploited by medicinal chemists to fine-tune the pharmacological profile of a lead compound. The carboxylate group at the 7-position

provides a convenient handle for further chemical modifications, such as amide bond formation, to explore structure-activity relationships.

## Spectroscopic Data

Note: Specific, experimentally verified spectroscopic data for **methyl indoline-7-carboxylate** is not widely available in public databases. The following represents expected spectral characteristics based on the structure and data from closely related analogs. Researchers should always confirm the structure of their synthesized material through independent analysis.

### **<sup>1</sup>H NMR Spectroscopy (Expected)**

The proton NMR spectrum of **methyl indoline-7-carboxylate** is expected to show distinct signals for the aromatic protons, the protons of the saturated five-membered ring, and the methyl ester protons. The aromatic protons will likely appear as multiplets in the downfield region (around 6.5-7.5 ppm). The methylene protons of the indoline ring (at positions 2 and 3) would likely appear as triplets around 3.0-4.0 ppm. The methyl ester protons will be a sharp singlet at approximately 3.8-3.9 ppm.

### **<sup>13</sup>C NMR Spectroscopy (Expected)**

The carbon NMR spectrum should display ten distinct signals. The carbonyl carbon of the ester will be the most downfield signal (around 165-175 ppm). The aromatic carbons will resonate in the 110-150 ppm region. The two methylene carbons of the indoline ring will appear in the aliphatic region (around 25-55 ppm), and the methyl ester carbon will be a sharp signal around 50-55 ppm.

### **Infrared (IR) Spectroscopy (Expected)**

The IR spectrum will be characterized by several key absorption bands. A strong carbonyl (C=O) stretching vibration from the ester group is expected around 1700-1720  $\text{cm}^{-1}$ <sup>[11]</sup>. The N-H stretching vibration of the indoline ring should appear as a sharp to broad band in the region of 3300-3500  $\text{cm}^{-1}$ . C-H stretching vibrations from the aromatic and aliphatic portions will be observed around 2850-3100  $\text{cm}^{-1}$ .

### **Mass Spectrometry (Expected)**

In a mass spectrum, the molecular ion peak ( $M^+$ ) for **methyl indoline-7-carboxylate** would be observed at an  $m/z$  value corresponding to its molecular weight (177.20). Common fragmentation patterns may include the loss of the methoxy group (-OCH<sub>3</sub>) or the entire methoxycarbonyl group (-COOCH<sub>3</sub>).

## Safety, Handling, and Storage

### Hazard Identification:

While a specific, comprehensive safety data sheet for **methyl indoline-7-carboxylate** is not universally available, related indole and indoline compounds are often classified as irritants. It may cause skin, eye, and respiratory tract irritation.

### Handling Precautions:

- Use in a well-ventilated area, preferably in a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
- Avoid breathing dust, fumes, gas, mist, vapors, or spray.
- Wash hands thoroughly after handling.

### Storage:

- Store in a tightly closed container in a cool, dry, and well-ventilated place.
- Keep away from incompatible materials such as strong oxidizing agents.

### First-Aid Measures:

- If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
- In case of skin contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

- In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
- If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.

## Conclusion

**Methyl indoline-7-carboxylate** is a valuable heterocyclic compound with significant potential as a building block in the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its synthesis from readily available starting materials is achievable through established organic chemistry reactions. While detailed public data on its specific applications and spectroscopic properties are somewhat limited, its structural features suggest a wide range of possibilities for its use in the development of novel bioactive compounds. As with all chemical reagents, it should be handled with appropriate safety precautions in a laboratory setting.

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